(1S)-1-(3-Amino-4-methylphenyl)ethanol
Description
(1S)-1-(3-Amino-4-methylphenyl)ethanol is a chiral aromatic alcohol featuring a hydroxyl group (-OH) attached to a stereogenic carbon atom, which is further bonded to a 3-amino-4-methylphenyl substituent. The following comparison is based on structurally analogous compounds from the literature.
Properties
IUPAC Name |
(1S)-1-(3-amino-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMUEAXEZMIQE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Amino-4-methylphenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 3-amino-4-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-amino-4-methylacetophenone.
Reduction: Formation of 3-amino-4-methylphenylethylamine.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1S)-1-(3-Amino-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Amino-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (1S)-1-(3-Amino-4-methylphenyl)ethanol with three structurally related compounds from the evidence:
Key Observations:
- Polarity: The amino group in this compound increases its polarity compared to 1-(4-Methylphenyl)-1-propanol, which lacks an amino group. This may enhance solubility in polar solvents .
- Steric Effects: The tert-butyl group in 1-[4-(1,1-Dimethylethyl)phenyl]ethanone introduces significant steric bulk, reducing reactivity compared to the smaller methyl group in the target compound .
- Pharmacological Potential: Carisbamate’s carbamate and chlorophenyl groups contribute to its anti-epileptic activity by modulating ion channels .
Physicochemical Properties
Available data for analogous compounds are summarized below:
- Thermal Stability : The tert-butyl-substituted ketone has a low flash point (30°C), indicating flammability risks, whereas alcohols like the target compound may exhibit higher flash points due to hydrogen bonding .
- State at Room Temperature: The target compound’s physical state is unclear, but 1-(4-Methylphenyl)-1-propanol and similar alcohols are typically liquids or low-melting solids .
Biological Activity
(1S)-1-(3-Amino-4-methylphenyl)ethanol, a compound with significant biological implications, is characterized by its functional groups that facilitate various interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The structure of this compound includes:
- An amino group (-NH2) that can form hydrogen bonds and participate in electrostatic interactions.
- A hydroxyl group (-OH) that enhances solubility and reactivity.
These groups are critical for the compound's interaction with enzymes and receptors, influencing its biological effects.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The amino group can engage with active sites of enzymes, modulating their activity. This can lead to alterations in metabolic pathways.
- Cellular Processes : The compound may affect signaling pathways by interacting with specific receptors, leading to changes in cell proliferation, apoptosis, or inflammation responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit:
- Antibacterial Activity : The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Activity : It has also shown activity against fungal strains such as Candida albicans, indicating a broad spectrum of antimicrobial effects .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.0048 |
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications:
- Cancer Treatment : Preliminary findings suggest that it may activate specific signaling pathways that inhibit tumor growth, particularly in leukemia and lung cancer cells .
- Inflammation Reduction : Its ability to modulate inflammatory responses makes it a candidate for treating inflammation-related diseases .
Study 1: Antimicrobial Efficacy
In a study published in 2024, this compound was tested against a panel of bacteria and fungi. The results indicated:
- Complete bacterial death within 8 hours at certain concentrations.
- Enhanced activity when combined with other antimicrobial agents, suggesting synergistic effects .
Study 2: Cancer Cell Proliferation
Another study focused on the compound's effect on cancer cell lines. It was found to significantly reduce cell viability in leukemia cells at low micromolar concentrations (IC50 values between 1.65–5.51 μM), indicating its potential as an anti-cancer agent .
Q & A
Q. What are the standard synthetic routes for (1S)-1-(3-Amino-4-methylphenyl)ethanol, and what key reaction parameters must be controlled?
The synthesis typically involves stereoselective reduction of a ketone precursor (e.g., 3-amino-4-methylacetophenone) using chiral catalysts or biocatalysts. Key parameters include:
- Solvent selection : Polar solvents like ethanol or methanol enhance reactant solubility and reaction efficiency .
- Temperature control : Maintaining 0–5°C during reduction steps minimizes racemization and byproduct formation .
- Catalyst optimization : Biocatalysts such as ketoreductases enable enantioselective reduction to achieve >99% enantiomeric excess (ee) .
- pH monitoring : Adjusting pH to 7–8 stabilizes intermediates and prevents degradation of the amino group .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound's stereochemical purity?
- Chiral HPLC/GC : Uses columns like Chiracel OJ-RH to resolve enantiomers and quantify ee (e.g., retention times of 12.95 min for (S)-enantiomer) .
- NMR spectroscopy : H and C NMR confirm structural integrity; splitting patterns (e.g., doublets at δ 1.65 ppm for the methyl group) verify stereochemistry .
- Polarimetry : Measures optical rotation (e.g., ) to validate enantiomeric purity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO expected m/z 151.0997) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, especially given the compound’s potential respiratory irritancy .
- Storage : Keep at 2–8°C in airtight containers to prevent degradation .
- Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Dose-response reevaluation : Reproduce assays with standardized concentrations (e.g., 10–100 μM) to account for threshold effects .
- Cell line validation : Cross-test in multiple models (e.g., hippocampal neurons vs. HEK cells) to identify tissue-specific interactions .
- Metabolic stability assays : Use liver microsomes to assess if observed discrepancies arise from differential metabolism in vitro vs. in vivo .
Q. What strategies optimize enantioselective synthesis of the (1S)-enantiomer while minimizing racemization?
- Biotransformation : Employ engineered ketoreductases for asymmetric reduction, achieving 94–98% yield and >99% ee .
- Dynamic kinetic resolution (DKR) : Combine enzymatic reduction with racemization catalysts (e.g., Shvo’s catalyst) to maximize chiral output .
- Low-temperature quenching : Rapid cooling post-reaction (e.g., 0–5°C) prevents thermal racemization of the alcohol product .
Q. How do computational chemistry approaches predict and explain this compound's reactivity and interaction with biological targets?
- Molecular docking : Simulate binding to receptors (e.g., T-type Ca channels) using software like AutoDock Vina; identify key interactions (e.g., hydrogen bonds with Glu) .
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict regioselectivity in electrophilic substitutions (e.g., amino group para to methyl) .
- MD simulations : Track conformational stability in lipid bilayers to assess blood-brain barrier permeability for neurological applications .
Data Contradiction Analysis
Case Study : Variability in reported IC values for T-type Ca channel inhibition.
- Hypothesis : Differences arise from assay conditions (e.g., voltage protocols or cell types).
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
